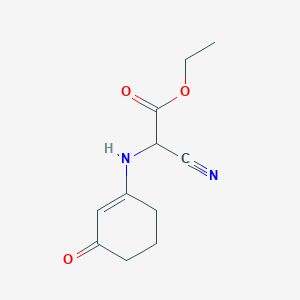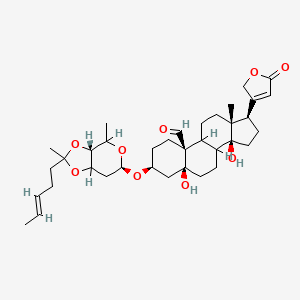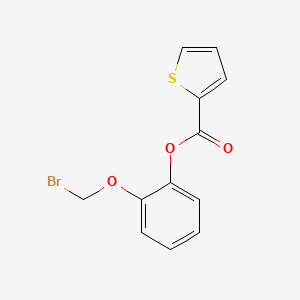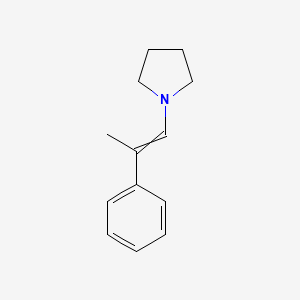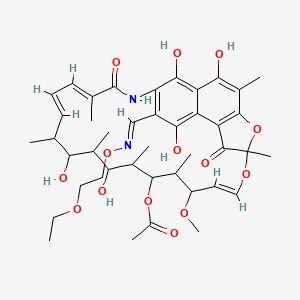![molecular formula C2H7ClN4O B14664530 [(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
[(E)-hydrazinylidenemethyl]urea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-hydrazinylidenemethyl]urea;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazinylidenemethyl group attached to a urea moiety, with an additional hydrochloride group. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-hydrazinylidenemethyl]urea;hydrochloride typically involves the nucleophilic addition of hydrazine derivatives to isocyanates or carbamoyl chlorides. One common method involves the reaction of hydrazine with an isocyanate in the presence of a suitable solvent, such as water or an organic solvent, under controlled temperature conditions . The reaction can be catalyzed by various agents to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs scalable and environmentally friendly methods. For instance, the use of water as a solvent and the avoidance of toxic reagents like phosgene are preferred . The process involves the careful control of reaction parameters to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
[(E)-hydrazinylidenemethyl]urea;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .
科学的研究の応用
[(E)-hydrazinylidenemethyl]urea;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential to inhibit specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of [(E)-hydrazinylidenemethyl]urea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to [(E)-hydrazinylidenemethyl]urea;hydrochloride include:
Hydroxycarbamide: Known for its use in treating sickle-cell disease and certain cancers.
Thiourea: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Carbamide Peroxide: Commonly used in dental products for teeth whitening.
Uniqueness
This compound is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C2H7ClN4O |
|---|---|
分子量 |
138.56 g/mol |
IUPAC名 |
[(E)-hydrazinylidenemethyl]urea;hydrochloride |
InChI |
InChI=1S/C2H6N4O.ClH/c3-2(7)5-1-6-4;/h1H,4H2,(H3,3,5,6,7);1H |
InChIキー |
GNNGFHFHNKPJQW-UHFFFAOYSA-N |
異性体SMILES |
C(=N/N)\NC(=O)N.Cl |
正規SMILES |
C(=NN)NC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




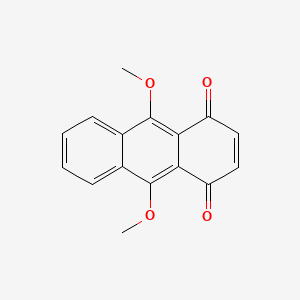
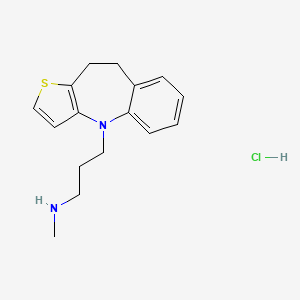
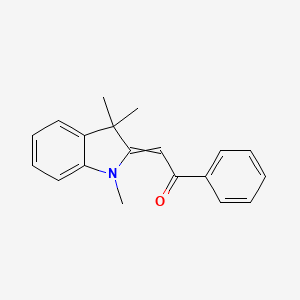
![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)

![2-[(Piperidin-1-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14664503.png)
